Cas no 37563-42-1 (4-(4-methylphenoxy)benzonitrile)

4-(4-Methylphenoxy)benzonitrile is a versatile organic compound characterized by its benzonitrile core substituted with a 4-methylphenoxy group. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its high purity and stability under standard conditions ensure reliable performance in cross-coupling reactions, such as Suzuki or Ullmann-type couplings, where it serves as a key building block. The compound’s well-defined aromatic framework also facilitates applications in liquid crystal and polymer chemistry. Its compatibility with diverse reaction conditions and ease of functionalization further enhance its utility in advanced organic synthesis and material science research.
4-(4-methylphenoxy)benzonitrile structure
37563-42-1 structure
商品名:4-(4-methylphenoxy)benzonitrile
CAS番号:37563-42-1
MF:C14H11NO
メガワット:209.24324
MDL:MFCD01360181
CID:296922
PubChem ID:4046050

4-(4-methylphenoxy)benzonitrile 化学的及び物理的性質

名前と識別子

    • Benzonitrile,4-(4-methylphenoxy)-
    • 4-(p-tolyloxy)benzonitrile
    • 4-(4-Cresyloxy)benzonitrile
    • 4-(4-Methylphenoxy)benzonitrile
    • 4-Cyanophenyl4-methylphenyl ether
    • p-(p-Tolyloxy)benzonitrile
    • 37563-42-1
    • A918733
    • SCHEMBL459019
    • Z331877428
    • ISMMAUUEMOWLIC-UHFFFAOYSA-N
    • AS-45645
    • AR3593
    • EN300-113290
    • F2167-7035
    • AKOS000221837
    • MFCD01360181
    • DTXSID80398735
    • CS-0072497
    • FT-0706948
    • DB-069564
    • 4-(4-methylphenoxy)benzonitrile
    • MDL: MFCD01360181
    • インチ: InChI=1S/C14H11NO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,1H3
    • InChIKey: ISMMAUUEMOWLIC-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N

計算された属性

  • せいみつぶんしりょう: 209.08413
  • どういたいしつりょう: 209.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.14
  • PSA: 33.02

4-(4-methylphenoxy)benzonitrile セキュリティ情報

4-(4-methylphenoxy)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1143137-5g
4-(4-Methylphenoxy)benzonitrile
37563-42-1 97%
5g
¥4440.00 2024-05-16
Enamine
EN300-113290-0.05g
4-(4-methylphenoxy)benzonitrile
37563-42-1 95.0%
0.05g
$28.0 2025-03-21
Enamine
EN300-113290-0.5g
4-(4-methylphenoxy)benzonitrile
37563-42-1 95.0%
0.5g
$93.0 2025-03-21
Life Chemicals
F2167-7035-0.5g
4-(4-methylphenoxy)benzonitrile
37563-42-1 95%
0.5g
$120.0 2023-09-06
Enamine
EN300-113290-5.0g
4-(4-methylphenoxy)benzonitrile
37563-42-1 95.0%
5.0g
$360.0 2025-03-21
Life Chemicals
F2167-7035-10g
4-(4-methylphenoxy)benzonitrile
37563-42-1 95%
10g
$650.0 2023-09-06
Enamine
EN300-113290-10.0g
4-(4-methylphenoxy)benzonitrile
37563-42-1 95.0%
10.0g
$540.0 2025-03-21
Life Chemicals
F2167-7035-0.25g
4-(4-methylphenoxy)benzonitrile
37563-42-1 95%
0.25g
$95.0 2023-09-06
Enamine
EN300-113290-2.5g
4-(4-methylphenoxy)benzonitrile
37563-42-1 95.0%
2.5g
$210.0 2025-03-21
Enamine
EN300-113290-0.25g
4-(4-methylphenoxy)benzonitrile
37563-42-1 95.0%
0.25g
$59.0 2025-03-21

4-(4-methylphenoxy)benzonitrileに関する追加情報

4-(4-Methylphenoxy)Benzonitrile: A Comprehensive Overview

4-(4-Methylphenoxy)Benzonitrile, identified by the CAS number 37563-42-1, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural properties and potential for further chemical modifications. Recent studies have highlighted its role in the development of novel bioactive molecules, making it a subject of interest for researchers worldwide.

The molecular structure of 4-(4-Methylphenoxy)Benzonitrile consists of a benzonitrile group attached to a p-methylphenoxy moiety. This arrangement imparts the compound with distinct electronic and steric properties, which are crucial for its reactivity and functionality. The cyano group (-CN) is known for its strong electron-withdrawing nature, while the p-methylphenoxy group introduces electron-donating effects through resonance and inductive effects. This balance of electronic properties makes the compound highly suitable for various synthetic transformations.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(4-Methylphenoxy)Benzonitrile. Researchers have explored various methodologies, including nucleophilic aromatic substitution and coupling reactions, to optimize its production. For instance, a study published in 2023 demonstrated a novel approach using palladium-catalyzed cross-coupling reactions, which significantly improved the yield and purity of the compound. Such innovations underscore the importance of this compound in advancing synthetic techniques.

In terms of applications, 4-(4-Methylphenoxy)Benzonitrile has shown promise in the development of herbicides and fungicides. Its ability to inhibit key enzymes involved in plant growth has made it a valuable intermediate in agrochemical formulations. Additionally, recent studies have explored its potential as a building block for constructing complex heterocyclic compounds, which are essential in drug discovery.

The physical and chemical properties of 4-(4-Methylphenoxy)Benzonitrile have been extensively characterized. It exhibits a melting point of approximately 115°C and a boiling point around 350°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Safety considerations are paramount when handling 4-(4-Methylphenoxy)Benzonitrile. While it is not classified as a hazardous substance under current regulations, proper precautions should be taken to avoid prolonged exposure or inhalation. Researchers are advised to work in well-ventilated areas and use appropriate personal protective equipment (PPE). Environmental impact studies have also been conducted, revealing that the compound undergoes biodegradation under aerobic conditions, minimizing its ecological footprint.

In conclusion, 4-(4-Methylphenoxy)Benzonitrile, with its unique structure and versatile applications, remains a focal point in contemporary chemical research. Its role as an intermediate in agrochemicals and pharmaceuticals highlights its significance in addressing global challenges such as food security and disease treatment. As research continues to uncover new potentials for this compound, it is expected to play an even more critical role in advancing scientific innovation.

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